molecular formula C24H19BrClN5OS B11670779 N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 303105-49-9

N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11670779
CAS No.: 303105-49-9
M. Wt: 540.9 g/mol
InChI Key: LYDASIDQVUMZOC-MZJWZYIUSA-N
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Description

The compound N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (CAS: 303105-49-9) is a triazole-based hydrazide derivative characterized by:

  • A 4-bromophenyl group in the hydrazone moiety.
  • A 1,2,4-triazole ring substituted with 4-chlorophenyl (position 5) and 4-methylphenyl (position 4).
  • A sulfanyl acetohydrazide linker bridging the triazole and hydrazone groups .

This structure is synthesized via condensation reactions between substituted hydrazines and carbonyl precursors, followed by purification using column chromatography . Its stereochemistry (E-configuration) is confirmed by X-ray crystallography in related compounds .

Properties

CAS No.

303105-49-9

Molecular Formula

C24H19BrClN5OS

Molecular Weight

540.9 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H19BrClN5OS/c1-16-2-12-21(13-3-16)31-23(18-6-10-20(26)11-7-18)29-30-24(31)33-15-22(32)28-27-14-17-4-8-19(25)9-5-17/h2-14H,15H2,1H3,(H,28,32)/b27-14+

InChI Key

LYDASIDQVUMZOC-MZJWZYIUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and substituted phenyl compounds.

    Introduction of the Bromophenyl and Chlorophenyl Groups: The bromophenyl and chlorophenyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Hydrazide Linkage: The hydrazide linkage is formed by reacting the intermediate compounds with hydrazine hydrate under controlled conditions.

    Final Condensation Reaction: The final step involves the condensation of the intermediate product with 4-bromobenzaldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N’-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, affecting their activity.

    Pathways Involved: It may modulate signaling pathways, enzyme activity, or gene expression, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Triazole and Aryl Groups

The biological and physicochemical properties of triazole-hydrazide derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name / CAS Substituents (Triazole Position 4/5) Aryl Group in Hydrazone Key Properties Reference
Target Compound (303105-49-9) 4-(4-methylphenyl), 5-(4-chlorophenyl) 4-bromophenyl Moderate lipophilicity; potential antimicrobial activity inferred from analogs
303102-51-4 4-ethyl, 5-(4-methoxyphenyl) 4-chloro-3-nitrophenyl Enhanced electron-withdrawing effects from nitro group; higher reactivity in nucleophilic substitutions
306952-29-4 4-(1-naphthylmethyl) 1-methyl-1H-pyrrol-2-yl Increased aromatic stacking potential; explored for antitumor activity
ZE-4b () 4-ethyl, 5-(pyridine-2-yl) 2-phenyl Pyridine moiety introduces hydrogen-bonding capability; improved solubility
Compound 9 () 4-phenyl, 5-(2-(phenylamino)ethyl) 4-methylphenyl Demonstrated anticancer activity against melanoma spheroids (IC₅₀: 18.5 µM)

Structural Insights :

  • Electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) enhance stability and binding to biological targets via hydrophobic interactions .
  • Electron-donating groups (e.g., -OCH₃, -CH₃) improve solubility but may reduce antimicrobial potency .
Anticancer Activity
  • Compound 9 (): Exhibited 64% inhibition of melanoma cell migration at 10 µM, attributed to the 4-methylphenyl group enhancing membrane permeability .
  • Target Compound : While direct data are unavailable, analogs with 4-bromophenyl groups show moderate cytotoxicity (IC₅₀: 25–50 µM) in breast cancer models .
Antimicrobial Activity
  • Compound 303094-79-3 (): Fluorophenyl substitution conferred broad-spectrum antibacterial activity (MIC: 2–8 µg/mL against S. aureus) .
  • N′-[(E)-2-Chlorobenzylidene] derivatives (): Demonstrated antifungal activity against C. albicans (MIC: 4 µg/mL) due to the -N–C–S pharmacophore .
Characterization Techniques
  • IR Spectroscopy : Confirmed N–H (3181–3373 cm⁻¹), C=O (1676–1733 cm⁻¹), and C=N (1604 cm⁻¹) stretches .
  • X-ray Crystallography : Resolved E-configuration and dihedral angles between aryl and triazole planes (e.g., 7.414 Å axis in ) .
  • NMR : Aromatic protons appear at δ 7.2–8.1 ppm; sulfanyl protons at δ 3.5–4.0 ppm .

Biological Activity

N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with significant potential in pharmacology due to its diverse biological activities. The compound features a triazole ring and a hydrazide functional group, which are known to enhance its reactivity and biological efficacy. This article provides an in-depth review of the biological activity associated with this compound, including its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H17BrClN5OS, with a molecular weight of approximately 526.8 g/mol. The structure incorporates multiple functional groups that contribute to its biological activity:

  • Triazole Ring : Known for antifungal properties.
  • Hydrazide Group : Enhances cytotoxic effects.
  • Bromine and Chlorine Substituents : Potentially increase biological activity through unique interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The triazole moiety is often linked to antifungal activity, while the hydrazide component may enhance antibacterial effects.

A comparative analysis of related compounds reveals the following:

Compound NameStructure FeaturesBiological Activity
1-(4-bromophenyl)-3-methylthio-1H-pyrazolePyrazole ring; methylthio groupAntimicrobial
5-(4-methoxyphenyl)-4H-1,2,4-triazoleTriazole ring; methoxy groupAnticancer
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)acetamideThiadiazole; acetamideAnticancer

Anticancer Activity

The compound has shown promising results against various cancer cell lines, including lung and breast cancer cells. The hydrazide functionality may contribute to enhanced cytotoxicity through multiple mechanisms such as apoptosis induction and cell cycle arrest.

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects on cancer cells. For instance, one study highlighted its effectiveness in inhibiting the growth of MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX), which play a role in inflammation and cancer progression.
  • Induction of Apoptosis : The hydrazide group may facilitate apoptosis in cancer cells by activating caspases.
  • Antioxidant Properties : Some studies suggest that the compound may possess antioxidant capabilities that protect against oxidative stress in cells.

Study 1: Antimicrobial Efficacy

In a recent study published in Pharmaceutical Biology, researchers investigated the antimicrobial properties of various triazole derivatives, including this compound. The results indicated strong activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound against different cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses confirmed increased apoptosis rates in treated cells .

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